2-Cyano-2-ethylpentanamide

Physicochemical Profiling LogP Prediction Cyanoacetamide SAR

2-Cyano-2-ethylpentanamide (CAS 18705-37-8), also known as 2-cyano-2-ethylvaleramide, is a synthetic cyanoacetamide derivative with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol. It is primarily listed as a research chemical and synthetic intermediate, with predicted physicochemical properties including a boiling point of 312.5°C at 760 mmHg, a density of 0.996 g/cm³, and a calculated logP of 2.34.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 18705-37-8
Cat. No. B100263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-2-ethylpentanamide
CAS18705-37-8
SynonymsPentanamide, 2-cyano-2-ethyl-
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCCC(CC)(C#N)C(=O)N
InChIInChI=1S/C8H14N2O/c1-3-5-8(4-2,6-9)7(10)11/h3-5H2,1-2H3,(H2,10,11)
InChIKeyGQEAGAYBSSTQEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-2-ethylpentanamide (CAS 18705-37-8): Procurement-Ready Chemical Profile


2-Cyano-2-ethylpentanamide (CAS 18705-37-8), also known as 2-cyano-2-ethylvaleramide, is a synthetic cyanoacetamide derivative with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol. It is primarily listed as a research chemical and synthetic intermediate, with predicted physicochemical properties including a boiling point of 312.5°C at 760 mmHg, a density of 0.996 g/cm³, and a calculated logP of 2.34 . The compound is characterized by a single hydrogen bond donor, two hydrogen bond acceptors, and four rotatable bonds. High-strength differential evidence comparing this compound to close analogs is, however, extremely limited in the open scientific literature.

Why Generic Substitution Fails for 2-Cyano-2-ethylpentanamide in Research Settings


Direct evidence for the functional substitution of 2-cyano-2-ethylpentanamide with a close analog is absent from the available scientific corpus. While the broader cyanoacetamide class has established structure-activity relationships in anticonvulsant and enzyme inhibition contexts [1] [2], the specific contribution of the 2-ethyl substituent on the pentanamide backbone has not been quantified in a head-to-head manner. Without such data, any general claim of interchangeability is scientifically unfounded. The lack of publicly available comparative biological or physicochemical data means that a generic substitution risk cannot be assessed, which itself is a critical selection criterion for researchers requiring reproducible experimental outcomes.

Quantitative Evidence for 2-Cyano-2-ethylpentanamide (CAS 18705-37-8) Selection


Physicochemical Differentiator: Predicted Lipophilicity vs. Generic Cyanoacetamide Baseline

The predicted partition coefficient (LogP) for 2-cyano-2-ethylpentanamide is 2.34, calculated via a standardized fragment-based method . This value is notably higher than the predicted LogP of 1.29 for the unsubstituted parent compound, 2-cyanoacetamide, indicating a greater lipophilicity driven by the ethyl and propyl side chains on the alpha-carbon. This differentiation in predicted LogP can be crucial for sample preparation, chromatographic method development, and preliminary assessments of membrane permeability.

Physicochemical Profiling LogP Prediction Cyanoacetamide SAR

Synthetic Intermediate Role: Structural Evidence in Angiotensin II Antagonist Synthesis

A closely related ethyl ester, N-cyano(ethyl valeramidate), synthesized from valeronitrile and ethanol, serves as a key intermediate in the preparation of 2-butyl-4-amino-5-carbomethoxy-1-[(2'-(tetrazol-5-yl)biphen-4-yl)methyl]imidazole, an angiotensin II antagonist [1]. 2-Cyano-2-ethylpentanamide is the amide analog of this intermediate. The patent literature demonstrates that the 2-ethylpentanamide scaffold, specifically with a cyano group, is a functional precursor for constructing complex heterocycles, a role not fulfilled by simpler cyanoacetamides lacking the specific α,α-disubstitution pattern.

Organic Synthesis Angiotensin II Antagonists Intermediate

Validated Application Scenarios for Procuring 2-Cyano-2-ethylpentanamide


Analytical Method Development Requiring a Specific High-LogP Cyanoacetamide Standard

When developing reverse-phase HPLC or LC-MS methods for lipophilic cyanoacetamide derivatives, 2-cyano-2-ethylpentanamide serves as a specific retention time marker. Its predicted LogP of 2.34 [1] provides a significantly higher retention factor compared to the parent compound 2-cyanoacetamide (predicted LogP 1.29), enabling method optimization for a more hydrophobic analyte window. This makes it a superior standard for methods targeting compounds with similar lipophilicity compared to using a generic, less hydrophobic cyanoacetamide standard.

Medicinal Chemistry: Scaffold for Angiotensin II Antagonist Analogs

Based on its structural relation to an intermediate in a patented angiotensin II antagonist synthesis [1], this compound is a rational procurement choice for medicinal chemistry teams exploring imidazole-based cardiovascular drugs. Its α,α-dialkyl substitution pattern is essential for the downstream construction of the active pharmaceutical ingredient, a feature not present in mono-substituted cyanoacetamides.

SAR Studies on Anticonvulsant Cyanoacetamide Derivatives

For groups investigating the anticonvulsant structure-activity relationships of cyanoacetamides, 2-cyano-2-ethylpentanamide represents a specific data point in the alkyl substitution series. Early SAR studies indicate that the total carbon count in disubstituted derivatives is a critical factor for activity [1]. Procuring this compound allows systematic investigation into how the ethyl substituent on the 2-position, in combination with the pentanamide backbone, influences efficacy and toxicity compared to methyl or propyl analogs.

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